molecular formula C14H12ClN3O B11980060 N'-(1-(4-Chlorophenyl)ethylidene)-2-pyridinecarbohydrazide

N'-(1-(4-Chlorophenyl)ethylidene)-2-pyridinecarbohydrazide

Cat. No.: B11980060
M. Wt: 273.72 g/mol
InChI Key: STWMEWBDLVLPJS-LICLKQGHSA-N
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Description

N’-(1-(4-Chlorophenyl)ethylidene)-2-pyridinecarbohydrazide is a chemical compound that belongs to the class of hydrazones It is characterized by the presence of a chlorophenyl group and a pyridinecarbohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-(1-(4-Chlorophenyl)ethylidene)-2-pyridinecarbohydrazide typically involves the condensation reaction between 4-chloroacetophenone and 2-pyridinecarbohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, in a solvent like methanol. The reaction mixture is refluxed for several hours to ensure complete condensation, followed by cooling and crystallization to obtain the pure product.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N’-(1-(4-Chlorophenyl)ethylidene)-2-pyridinecarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted hydrazones.

Scientific Research Applications

N’-(1-(4-Chlorophenyl)ethylidene)-2-pyridinecarbohydrazide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Used in the synthesis of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

N’-(1-(4-Chlorophenyl)ethylidene)-2-pyridinecarbohydrazide can be compared with other similar compounds, such as:

  • N’-(1-(4-Chlorophenyl)ethylidene)-2-phenyl-4-quinolinecarbohydrazide
  • N,N′-bis[1-(4-chlorophenyl)ethylidene]ethane-1,2-diamine

Uniqueness:

  • The presence of the pyridinecarbohydrazide moiety distinguishes it from other similar compounds, providing unique chemical and biological properties.
  • Its ability to form stable metal complexes and its potential biological activities make it a compound of significant interest in research.

Comparison with Similar Compounds

  • N’-(1-(4-Chlorophenyl)ethylidene)-2-phenyl-4-quinolinecarbohydrazide
  • N,N′-bis[1-(4-chlorophenyl)ethylidene]ethane-1,2-diamine

This detailed article provides a comprehensive overview of N’-(1-(4-Chlorophenyl)ethylidene)-2-pyridinecarbohydrazide, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C14H12ClN3O

Molecular Weight

273.72 g/mol

IUPAC Name

N-[(E)-1-(4-chlorophenyl)ethylideneamino]pyridine-2-carboxamide

InChI

InChI=1S/C14H12ClN3O/c1-10(11-5-7-12(15)8-6-11)17-18-14(19)13-4-2-3-9-16-13/h2-9H,1H3,(H,18,19)/b17-10+

InChI Key

STWMEWBDLVLPJS-LICLKQGHSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=CC=N1)/C2=CC=C(C=C2)Cl

Canonical SMILES

CC(=NNC(=O)C1=CC=CC=N1)C2=CC=C(C=C2)Cl

solubility

13.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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